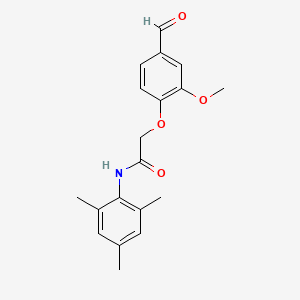![molecular formula C22H21N3O9S B4592890 diethyl 3-methyl-5-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4592890.png)
diethyl 3-methyl-5-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2,4-thiophenedicarboxylate
Übersicht
Beschreibung
Diethyl 3-methyl-5-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C22H21N3O9S and its molecular weight is 503.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.09985043 g/mol and the complexity rating of the compound is 892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Compound Dehydrogenation
Diethyl azodicarboxylate, a related compound, has been utilized in the photochemical dehydrogenation of various organic compounds. It reacts smoothly with primary or secondary alcohols, mercaptans, anilines, and hydrazobenzenes, forming products like aldehydes, ketones, disulfides, and azobenzenes. This reaction demonstrates the compound's utility in organic synthesis and transformation processes (Jun & Fu, 1976).
Synthesis of Methylphenanthrenes
In a related research, the compound was used in the palladium-catalyzed annulation of diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate with internal alkynes. This process led to the formation of 4-methyl-9,10-diaryl-2, 7-phenanthrenedicarboxylic acid diethyl esters, underlining its importance in the synthesis of complex organic molecules (Mandal et al., 2000).
Calcium Channel Antagonist Activities
A study on a group of racemic compounds related to the chemical demonstrated significant calcium channel antagonist activity. This indicates potential applications in cardiovascular research and pharmacology (Miri et al., 2002).
Gas Chromatography in Medicine
Diethyl phthalate, a related compound, has been used as an internal standard in the gas chromatographic analysis of medicine intermediates. This highlights the role of similar compounds in analytical chemistry, specifically in the quality control and quantification of pharmaceutical ingredients (Jiang Feng, 2004).
Antimalarial Activity
Compounds structurally related to the chemical have been synthesized and evaluated for their antimalarial activity. This demonstrates the potential application of such compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Eigenschaften
IUPAC Name |
diethyl 3-methyl-5-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O9S/c1-4-33-21(29)15-11(3)17(22(30)34-5-2)35-18(15)23-14(26)9-10-24-19(27)12-7-6-8-13(25(31)32)16(12)20(24)28/h6-8H,4-5,9-10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQSNIVTXWYLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4592817.png)
![N-[4-(1-piperidinylmethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4592822.png)
![1-METHYL-N-(2-PYRIDYL)-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4592832.png)
![1-(4-METHOXYPHENYL)-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4592855.png)
![4-{2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4592866.png)

![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4592874.png)
![N,N-dibutyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4592881.png)
![1-benzyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4592887.png)
![7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4592888.png)
![3-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4592900.png)

